molecular formula C18H19N3O2S B2790590 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile CAS No. 361166-80-5

4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Cat. No.: B2790590
CAS No.: 361166-80-5
M. Wt: 341.43
InChI Key: HSABLHXYGLDNPP-UHFFFAOYSA-N
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Description

4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is an organic compound with a complex structure that includes an ethoxyphenyl group, a propylthio group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions with propylthiol and other reagents under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-2-oxo-6-(propylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
  • 4-(2-Ethoxyphenyl)-2-oxo-6-(methylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Uniqueness

4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-9-24-18-14(11-20)16(13(10-19)17(22)21-18)12-7-5-6-8-15(12)23-4-2/h5-8,13,16H,3-4,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSABLHXYGLDNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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